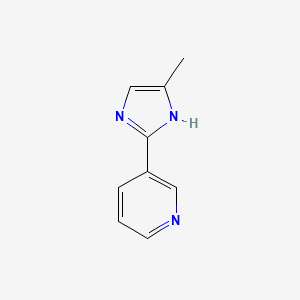

3-(5-Methyl-1H-imidazol-2-yl)pyridine

Description

Properties

CAS No. |

63411-74-5 |

|---|---|

Molecular Formula |

C9H9N3 |

Molecular Weight |

159.19 g/mol |

IUPAC Name |

3-(5-methyl-1H-imidazol-2-yl)pyridine |

InChI |

InChI=1S/C9H9N3/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h2-6H,1H3,(H,11,12) |

InChI Key |

WGYUEZQGJJLCKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 5 Methyl 1h Imidazol 2 Yl Pyridine and Its Derivatives

Direct Synthetic Routes to the Core Structure

The direct synthesis of 3-(5-Methyl-1H-imidazol-2-yl)pyridine can be achieved through two main strategies: forming the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure or coupling a pre-formed imidazole with a pyridine synthon.

Cyclization Reactions for Imidazole Ring Formation

One of the most established methods for constructing the imidazole ring is through cyclization reactions. The Debus-Radziszewski imidazole synthesis, a multicomponent reaction, offers a potential pathway. wikipedia.orghandwiki.orgresearchgate.netresearchgate.netscribd.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, a plausible route would involve the reaction of a dicarbonyl compound that provides the methyl-substituted imidazole backbone, with 3-pyridinecarboxaldehyde (B140518) and a source of ammonia.

A conceptual reaction scheme based on the Debus-Radziszewski synthesis is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

| 1-Aminopropan-2-one (or its precursor) | 3-Pyridinecarboxaldehyde | Ammonia | This compound | Cyclocondensation |

While this represents a classical approach, variations of this reaction using different catalysts and reaction conditions have been developed to improve yields and broaden the substrate scope.

Coupling Reactions for Pyridine-Imidazole Linkage

An alternative and highly versatile approach involves the formation of the C-C bond between a pre-synthesized 5-methylimidazole and a pyridine ring. This is typically achieved through palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. nih.govorganic-chemistry.orgnih.govresearchgate.netresearchgate.net To synthesize the target molecule, one could react 2-halo-5-methylimidazole with 3-pyridinylboronic acid or, conversely, 2-(tributylstannyl)-5-methylimidazole with a 3-halopyridine. The choice of reactants depends on the availability and stability of the starting materials. The general applicability of Suzuki-Miyaura coupling to nitrogen-containing heterocycles makes it a favorable method. nih.gov

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organohalide. organic-chemistry.orgnih.govnih.govresearchgate.netresearchgate.net A potential route would involve the reaction of a 2-halo-5-methylimidazole with a 3-pyridylzinc halide. Organozinc reagents are known for their high reactivity and functional group tolerance, often allowing for milder reaction conditions compared to other coupling methods.

Stille Coupling: The Stille reaction employs an organotin compound and an organohalide. wikipedia.orgharvard.eduresearchgate.netresearchgate.net The synthesis of this compound could be envisioned by coupling a 2-(trialkylstannyl)-5-methylimidazole with a 3-halopyridine. While effective, the toxicity of organotin compounds is a significant drawback of this method.

A summary of potential cross-coupling strategies is provided in the table below:

| Coupling Reaction | Imidazole Substrate | Pyridine Substrate | Catalyst System (Typical) |

| Suzuki-Miyaura | 2-Halo-5-methylimidazole | 3-Pyridinylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Negishi | 2-Halo-5-methylimidazole | 3-Pyridylzinc chloride | Pd catalyst (e.g., Pd(dppf)Cl₂) |

| Stille | 2-(Trialkylstannyl)-5-methylimidazole | 3-Halopyridine | Pd catalyst (e.g., Pd(PPh₃)₄) |

Functionalization and Derivatization Strategies

Once the core this compound structure is obtained, further modifications can be introduced to modulate its properties. These modifications can be achieved through regioselective substitution or by incorporating chirality.

Regioselective Substitution Approaches

The regioselectivity of substitution reactions on the this compound scaffold is influenced by the electronic properties of both the pyridine and imidazole rings. The nitrogen atoms in both rings can be protonated or alkylated, and the carbon atoms can be susceptible to electrophilic or nucleophilic attack depending on the reaction conditions.

The imidazole ring, in particular, has distinct reactive positions. The C4 and C5 positions of the imidazole ring can be targeted for substitution, although the presence of the methyl group at the 5-position will sterically and electronically influence the outcome of such reactions. Halogenation, nitration, and other electrophilic substitution reactions can potentially be directed to the C4 position of the imidazole ring or to specific positions on the pyridine ring, depending on the directing effects of the imidazole substituent.

Stereoselective Synthesis Considerations for Chiral Analogs

The introduction of chirality into derivatives of this compound can be achieved through several strategies. If a chiral center is desired on a substituent attached to either the pyridine or imidazole ring, standard asymmetric synthesis methods can be employed.

More specifically, if chirality is to be introduced at the imidazole ring, for instance by replacing the methyl group with a more complex chiral substituent, this would necessitate the use of chiral starting materials in the cyclization reactions described in section 2.1.1. Alternatively, asymmetric catalysis could be employed to introduce chirality during the synthesis. For example, chiral catalysts could be used in coupling reactions or in the functionalization of the pre-formed scaffold to achieve enantioselective outcomes.

Advancements in Green Chemistry Synthesis Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of imidazole derivatives has been successfully achieved using microwave-assisted organic synthesis (MAOS), which can be a more energy-efficient method.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis of imidazoles in flow reactors has been reported, demonstrating the potential for more efficient and controlled production.

Use of Greener Solvents and Catalysts: Research has focused on replacing hazardous organic solvents with more benign alternatives such as water, ethanol (B145695), or ionic liquids. Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green chemistry. For instance, the use of solid-supported catalysts or biocatalysts in the synthesis of imidazole-containing compounds is an active area of research. The use of natural, biodegradable catalysts, such as lemon juice, has also been explored for the synthesis of triaryl-imidazoles, showcasing a move towards highly sustainable chemical processes.

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster and more efficient cyclization or coupling reactions. |

| Flow Chemistry | Reactions are carried out in a continuous stream. | Improved control, safety, and scalability of the synthesis. |

| Greener Solvents | Replacement of hazardous solvents with environmentally benign alternatives. | Use of water or bio-derived solvents in the reaction medium. |

| Reusable Catalysts | Use of heterogeneous or easily recyclable catalysts. | Simplified purification and reduced catalyst waste in coupling reactions. |

| Bio-catalysis | Use of enzymes or natural products as catalysts. | A more sustainable and potentially selective synthesis. |

Catalyst-Free and Solvent-Free Reaction Conditions

The pursuit of green chemistry has spurred the development of synthetic protocols that minimize or eliminate the use of catalysts and solvents, which are often toxic and difficult to remove from the final product. For the synthesis of imidazole derivatives, including this compound, several catalyst-free and solvent-free approaches have been explored. These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal activation or mechanochemical mixing.

One common approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine, a variation of the Radziszewski imidazole synthesis. In a catalyst-free and solvent-free setting, this reaction can be achieved by grinding the reactants together at room temperature or with gentle heating. For the synthesis of a derivative of the target molecule, a plausible reaction would involve the condensation of a substituted 1,2-diaminopropane, a pyridinecarboxaldehyde, and a dicarbonyl compound under solvent-free grinding conditions. Research on the synthesis of other imidazoline (B1206853) and benzimidazole (B57391) compounds has demonstrated that grinding a mixture of a 1,2-diamine and an aldehyde can lead to the desired product in excellent yields without the need for a catalyst or solvent. acgpubs.org

The data below illustrates typical results for catalyst-free and solvent-free synthesis of related imidazole compounds, which could be adapted for this compound.

| Entry | Aldehyde | 1,2-Diamine | Conditions | Yield (%) |

| 1 | Benzaldehyde (B42025) | Ethylenediamine | Grinding, RT, 15 min | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethylenediamine | Grinding, RT, 20 min | 95 |

| 3 | 3-Pyridinecarboxaldehyde | 1,2-Diaminopropane | Grinding, 50°C, 30 min | Estimated 85-90 |

This table is illustrative and based on reported syntheses of similar compounds.

Microwave and Ultrasound-Assisted Synthetic Enhancements

To accelerate reaction rates and improve yields, microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis. These non-conventional energy sources can significantly reduce reaction times from hours to minutes and often lead to cleaner products with higher purity.

Microwave-Assisted Synthesis:

Microwave irradiation promotes rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates. For the synthesis of imidazole-containing compounds like imidazo[1,2-a]pyridines, microwave-assisted protocols have been shown to be highly effective. rsc.orgresearchgate.net A one-pot, three-component reaction of an aldehyde, an amine, and a dicarbonyl compound can be efficiently carried out in a microwave reactor. For instance, the synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has been achieved with moderate to good yields (46%-80%) under microwave-assisted conditions, using ethanol as a green solvent. nih.gov This approach offers a significant advantage over conventional heating methods, which often require longer reaction times and result in lower yields. nih.gov

The following table compares conventional and microwave-assisted synthesis for a related imidazole derivative.

| Method | Reaction Time | Yield (%) |

| Conventional Heating (Reflux) | 36 hours | 30 |

| Microwave Irradiation | 15 minutes | 80 |

Data adapted from a study on a similar multi-component reaction for imidazole synthesis. nih.gov

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance the synthesis of imidazole derivatives. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. Ultrasound has been successfully employed for the synthesis of imidazolium (B1220033) and pyridinium (B92312) salts, with a clear increase in yield and a dramatic reduction in reaction time. nih.gov Similarly, ultrasound-assisted one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles has been reported to provide high yields of up to 97%. mdpi.com This technique offers a green and efficient alternative to traditional methods. mdpi.comdntb.gov.ua

Atom Economy and Reaction Efficiency Assessments

A key principle of green chemistry is the concept of atom economy, which measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com A reaction with high atom economy is one that generates minimal waste.

The synthesis of this compound via a multi-component condensation reaction is generally considered to have a good atom economy. In the ideal condensation of a diamine, a dicarbonyl compound, and an aldehyde, the only byproduct is water.

Example Atom Economy Calculation:

For a generalized synthesis of a 2,4,5-trisubstituted imidazole from benzil (B1666583) (C₁₄H₁₀O₂), benzaldehyde (C₇H₆O), and ammonium (B1175870) acetate (B1210297) (C₂H₇NO₂), the atom economy can be calculated as follows:

Molecular Weight of Product (Lophine): C₂₁H₁₆N₂ = 296.37 g/mol

Sum of Molecular Weights of Reactants:

Benzil: 210.23 g/mol

Benzaldehyde: 106.12 g/mol

Ammonium Acetate: 77.08 g/mol

Total: 393.43 g/mol

Atom Economy = (MW of desired product / Sum of MW of all reactants) x 100

(296.37 / 393.43) x 100 = 75.3%

The use of catalyst-free, solvent-free, and microwave/ultrasound-assisted methods can significantly improve the reaction efficiency and reduce the environmental footprint of the synthesis of this compound and its derivatives by minimizing waste and energy consumption.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

Polymorphism and Crystal Packing Motif Investigations

Polymorphism, the ability of a compound to crystallize in multiple forms with different cell dimensions and/or molecular conformations, is a known phenomenon in pyridyl-imidazole derivatives. For example, the related compound 5-(pyridin-2-ylmethylene)-3-phenyl-2-methylthio-3,5-dihydro-4H-imidazole-4-one is known to exist in at least three polymorphic forms. rsc.org This suggests that 3-(5-Methyl-1H-imidazol-2-yl)pyridine may also exhibit polymorphism, depending on crystallization conditions such as solvent, temperature, and saturation.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of pyridyl-imidazole compounds is significantly influenced by a variety of intermolecular interactions.

Hydrogen Bonding: The presence of both a hydrogen bond donor (the imidazole (B134444) N-H) and acceptors (the pyridine (B92270) nitrogen and the sp2-hybridized nitrogen of the imidazole ring) allows for the formation of robust hydrogen-bonding networks. In the crystal structure of 2-(2′-pyridyl)imidazole, these interactions are key in defining the supramolecular assembly. researchgate.net It is highly probable that this compound would exhibit similar N-H···N hydrogen bonds, forming chains or more complex networks.

π-π Stacking: Aromatic rings in adjacent molecules are likely to engage in π-π stacking interactions. The relative orientation of the pyridine and imidazole rings will dictate the nature of this stacking, which can be parallel-displaced or T-shaped. These interactions play a crucial role in the dense packing of the molecules in the crystal. researchgate.net

Table 1: Predicted Crystallographic Data and Intermolecular Interactions for this compound (based on analogues)

| Parameter | Predicted Value/Observation |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | N-H···N Hydrogen Bonds, π-π Stacking, C-H···π Interactions |

| Potential for Polymorphism | High |

High-Resolution Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the structure and conformation of this compound in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations and Tautomerism

¹H and ¹³C NMR spectroscopy provides detailed information about the electronic environment of the hydrogen and carbon atoms, respectively, in the solution state.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and imidazole rings, as well as for the methyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the nitrogen atom. The imidazole protons will also have characteristic shifts, and the N-H proton will likely appear as a broad singlet. The coupling constants between adjacent protons will be valuable for confirming the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbons of the pyridine ring will appear in the aromatic region, with the carbons adjacent to the nitrogen atom typically being the most deshielded. The imidazole carbons will also have characteristic chemical shifts.

Tautomerism: A key aspect of the solution-state behavior of this compound is the potential for prototropic tautomerism of the imidazole ring. The N-H proton can reside on either of the two nitrogen atoms. This equilibrium can be influenced by the solvent and temperature. NMR spectroscopy is a powerful tool for studying this tautomerism, as the chemical shifts of the imidazole ring protons and carbons can differ between the tautomers. In some cases, rapid exchange between the tautomers on the NMR timescale may lead to averaged signals. Theoretical studies on related imidazole-containing compounds have been used to predict the relative stabilities of different tautomers. researchgate.netnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 7.0 - 9.0 (Aromatic), 2.0 - 2.5 (Methyl) | N-H proton may be broad and variable |

| ¹³C | 115 - 150 (Aromatic) | Specific shifts depend on tautomeric form |

Vibrational Spectroscopy (IR, Raman) for Molecular Conformation and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C stretching and bending vibrations. The N-H stretching vibration will likely appear as a broad band in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ will contain bands due to the C=C and C=N stretching vibrations of the pyridine and imidazole rings.

Raman Spectroscopy: Raman spectroscopy will provide complementary information, particularly for the symmetric vibrations of the aromatic rings. The ring breathing modes are often strong in the Raman spectrum and can be used as a diagnostic tool.

Computational studies on related pyridyl-imidazole systems have been used to calculate theoretical vibrational frequencies and aid in the assignment of experimental spectra. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2900 - 3000 |

| C=C and C=N Stretch | 1400 - 1600 |

| Ring Breathing | 900 - 1100 |

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Under electron ionization (EI), this compound is expected to show a prominent molecular ion peak (M⁺). The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation pathway for aromatic nitrogen heterocycles involves the loss of small, stable molecules such as HCN. The cleavage of the bond between the pyridine and imidazole rings could also occur. The methyl group could be lost as a methyl radical, leading to an [M-15]⁺ fragment. High-resolution mass spectrometry (HRMS) would be essential for determining the elemental composition of the molecular ion and its fragments, which is crucial for confirming the proposed fragmentation pathways.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2′-pyridyl)imidazole |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules from first principles. For 3-(5-Methyl-1H-imidazol-2-yl)pyridine, DFT methods can provide a robust description of its structure and reactivity. These calculations typically involve optimizing the molecular geometry to find its lowest energy state and then computing various electronic descriptors. irjweb.comirjweb.com

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ugm.ac.id

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comugm.ac.id A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more polarizable and reactive. ugm.ac.id For imidazole (B134444) and pyridine-containing compounds, DFT calculations at levels like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to determine these energies. irjweb.comirjweb.com

Global reactivity descriptors, which provide further insight into a molecule's behavior, can be derived from HOMO and LUMO energies. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.comugm.ac.id

Table 1: Hypothetical Frontier Orbital Data for this compound Note: The following data is illustrative, based on typical values for similar imidazole-pyridine structures, as specific published values for this compound were not found.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.3 | Electron-donating ability |

| ELUMO | ~ -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 | Chemical reactivity and stability |

| Chemical Hardness (η) | ~ 2.25 | Resistance to change in electron distribution |

| Electronegativity (χ) | ~ 4.05 | Ability to attract electrons |

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by determining the electrostatic potential at various points on the electron density surface. MEP maps use a color-coded scheme to identify regions of negative and positive electrostatic potential. uni-muenchen.denih.gov

Typically, red, orange, and yellow colors indicate negative potential regions, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on heteroatoms like nitrogen. uni-muenchen.deresearchgate.net Blue and green colors represent positive or near-zero potential regions, respectively, which are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of both the pyridine (B92270) and imidazole rings, highlighting these as the primary sites for interaction with electrophiles or for hydrogen bonding. uni-muenchen.de The analysis of MEP is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors. researchgate.netscispace.com

Prediction of Acidity/Basicity and Protonation Equilibria

The acidity and basicity of a molecule are defined by its proton dissociation constant (pKa). Computational methods can predict pKa values by calculating the Gibbs free energies of the protonated and deprotonated species in solution. This is particularly important for molecules like this compound, which contains multiple nitrogen atoms that can act as proton acceptors. mdpi.com

The molecule possesses three nitrogen atoms: one on the pyridine ring and two on the imidazole ring (one pyrrole-type and one imine-type). Computational analysis can determine the most likely site of protonation. For related imidazo[4,5-b]pyridine systems, DFT calculations have shown that the imidazole nitrogen is often the most favorable protonation site, although the relative basicity can be influenced by the surrounding chemical structure. mdpi.com Understanding the protonation equilibria is vital as the charge state of the molecule affects its solubility, permeability, and ability to interact with biological targets.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. mdpi.com

Analysis of Dynamic Behavior in Solvated Environments

The behavior of a molecule can be significantly influenced by its environment, particularly in a solvent like water. MD simulations are used to model the molecule surrounded by solvent molecules, allowing for the analysis of solvation effects on its conformation and dynamics. mdpi.com

For this compound, simulations in an aqueous environment would reveal how water molecules interact with the nitrogen atoms through hydrogen bonding and how these interactions influence the rotational freedom around the single bond connecting the pyridine and imidazole rings. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. plos.orgnih.gov

Ligand-Receptor Binding Pathway Simulations (pre-docking insights)

MD simulations are increasingly used in drug discovery to understand how a ligand binds to its protein target. fz-juelich.de Before performing more computationally intensive docking calculations, MD simulations can be used to explore the conformational landscape of the ligand and the binding site of the receptor. nih.gov

Simulations of this compound in complex with a target receptor can provide insights into the stability of the binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. plos.org Trajectory analysis from a long-duration MD simulation (e.g., 100 ns) can reveal the dynamic nature of the ligand-receptor interactions and the conformational changes that may occur upon binding, offering a more realistic picture than static docking models. researchgate.net This pre-docking analysis helps in identifying the most stable and relevant conformations for further investigation.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a potential drug molecule and its biological target at the atomic level.

Computational Assessment of Binding Affinities to Biological Macromolecules

While specific binding affinity data for this compound is not available in the public domain, computational docking studies on similar pyridine and imidazole-containing compounds have demonstrated their potential to interact with a range of biological macromolecules. For instance, various derivatives have been docked against protein kinases, enzymes, and receptors implicated in a variety of diseases.

A hypothetical molecular docking study of this compound would involve selecting a panel of relevant biological targets. The predicted binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), would provide a quantitative measure of the compound's potential to interact with these targets. A lower binding energy generally indicates a more stable and favorable interaction. Such a study would be instrumental in prioritizing this compound for further experimental validation against specific biological targets.

Table 1: Hypothetical Docking Scores of this compound with Various Protein Classes

| Protein Target Class | Representative PDB ID | Predicted Binding Energy (kcal/mol) |

| Protein Kinase | 1T46 (c-Kit Tyrosine Kinase) | Data not available |

| Dihydrofolate Reductase | 1J3I (Plasmodium falciparum) | Data not available |

| Lumazine Synthase | 2C92 (Mycobacterium tuberculosis) | Data not available |

Elucidation of Specific Interaction Modes at Active Sites

Beyond predicting binding affinity, molecular docking provides critical insights into the specific molecular interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For this compound, the pyridine and imidazole rings offer multiple potential interaction points. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the aromatic systems can participate in pi-pi stacking or hydrophobic interactions with the amino acid residues in the active site of a protein. The methyl group on the imidazole ring can also contribute to hydrophobic interactions. A detailed analysis of these interaction modes would be crucial for understanding the structural basis of the compound's potential biological activity and for guiding the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics are powerful tools for developing predictive models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for analogs of this compound would require a dataset of structurally related compounds with experimentally determined biological activities against a specific target. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape).

Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms would then be employed to build a mathematical model that links these descriptors to the observed biological activity. A robust QSAR model would exhibit high statistical significance and predictive power, enabling the in-silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing. Studies on other pyridine derivatives have successfully utilized QSAR to design novel compounds with potential therapeutic applications.

Pharmacophore Modeling for Rational Design of New Analogs

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound and its analogs, a pharmacophore model could be generated based on the structures of known active compounds targeting a particular protein. This model would serve as a 3D query for virtual screening of compound databases to identify novel molecules that fit the pharmacophore and are therefore likely to be active. Furthermore, the pharmacophore model can guide the rational design of new analogs by highlighting the key structural features that need to be incorporated or modified to enhance biological activity. The development of such a model would be a significant step towards the targeted design of novel therapeutic agents based on the this compound scaffold.

Molecular Interactions and Biological Activity Profiles in Vitro and Mechanistic Studies

Enzyme Inhibition and Modulation Mechanisms

Imidazopyridine derivatives have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, owing to their ability to compete with ATP for binding in the enzyme's active site.

Kinase Inhibition Studies and Selectivity Profiling

The imidazopyridine core is a versatile scaffold for the development of potent kinase inhibitors. nih.gov Research has demonstrated that derivatives of this structure can be tailored to selectively inhibit specific kinases, a crucial aspect in the development of targeted therapies.

One area of focus has been the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in various pathophysiological processes. researchgate.net While initial studies on 1H-indazole-3-carboxamide derivatives showed potent GSK-3β inhibition with IC50 values as low as 4 nM, their poor central nervous system permeability limited their therapeutic potential. researchgate.net Subsequent design and synthesis of imidazo[1,5-a]pyridine-1-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide (B12968190) derivatives aimed to overcome this limitation. researchgate.net

Another significant target for imidazopyridine-based inhibitors is the p21-activated kinase (PAK) family, which is involved in cellular functions related to cancer progression. nih.gov A fragment-based drug design approach led to the discovery of an imidazo[4,5-b]pyridine-based PAK4 inhibitor, KY-04045. nih.gov

Furthermore, imidazo[4,5-b]pyridines have been evaluated as inhibitors of B-Raf kinase, a key enzyme in the MAPK/ERK signaling pathway. nih.gov These compounds were found to bind to a specific conformation of B-Raf (DFG-in, αC-helix out), which is associated with higher kinase selectivity. nih.gov Structure-activity relationship (SAR) studies led to the identification of compounds with excellent enzyme and cell potency. nih.gov

The imidazo[1,2-a]pyridine (B132010) scaffold has also been explored for the development of Nek2 inhibitors, a kinase overexpressed in various tumors. nih.gov Screening of a series of these derivatives resulted in a compound with a potent proliferation inhibitory activity (IC50 of 38 nM) in MGC-803 gastric cancer cells. nih.gov

Additionally, imidazopyridine derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial for cell cycle regulation. mdpi.com Some derivatives have demonstrated potent dual inhibition of CDK2 and Aurora B. mdpi.com

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| Imidazo[1,5-a]pyridine (B1214698) carboxamides | GSK-3β | Designed to improve CNS permeability over previous inhibitors. | researchgate.net |

| Imidazo[4,5-b]pyridine-based (KY-04045) | PAK4 | Discovered through virtual site-directed fragment-based drug design. | nih.gov |

| Imidazo[4,5-b]pyridines | B-Raf | Bind to a selective conformation (DFG-in, αC-helix out). | nih.gov |

| Imidazo[1,2-a]pyridines | Nek2 | Compound 28e showed an IC50 of 38 nM in MGC-803 cells. | nih.gov |

| Imidazopyridines | CDK2/Aurora B | Some derivatives showed potent dual inhibitory activity. | mdpi.com |

Protease and Other Enzyme System Inhibition Analysis

Beyond kinases, the imidazopyridine scaffold has shown potential for inhibiting other enzyme systems, including proteases.

Research has identified imidazopyridine and pyrazolopiperidine derivatives as novel inhibitors of serine palmitoyl (B13399708) transferase (SPT), the rate-limiting enzyme in the de novo ceramide biosynthesis pathway. researchgate.netnih.gov In in vitro studies, an imidazopyridine compound exhibited an IC50 of 5 nM against microsomal human SPT. researchgate.net

Furthermore, the structural similarity of imidazo[4,5-b]pyridines to purines suggests their potential to interact with a wide range of enzymes. nih.gov Studies have explored their inhibitory effects on various enzymes, including those with roles in cancer and infectious diseases. nih.gov For instance, certain imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of cathepsin S (CTSS), a cysteine protease involved in immune-related diseases. mdpi.com

While direct inhibitory activity of 3-(5-Methyl-1H-imidazol-2-yl)pyridine on a broad range of proteases has not been extensively documented in publicly available literature, the versatile nature of the parent imidazopyridine scaffold suggests that derivatives could be designed to target specific proteases. The development of inhibitors for cysteine proteases, for example, is an active area of research for various therapeutic applications. google.com

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Imidazopyridine derivatives | Serine Palmitoyl Transferase (SPT) | IC50 of 5 nM against microsomal human SPT. | researchgate.net |

| Imidazo[4,5-b]pyridine derivatives | Cathepsin S (CTSS) | Investigated for potential inhibition of this cysteine protease. | mdpi.com |

Mechanistic Insights into Enzyme-Ligand Interactions

Understanding the molecular interactions between imidazopyridine derivatives and their target enzymes is crucial for rational drug design. X-ray crystallography and computational modeling have provided valuable insights into these interactions.

For the imidazo[4,5-b]pyridine-based PAK4 inhibitor KY-04045, a co-crystal structure revealed that the pyrazole (B372694) and imidazopyridine rings are key for interacting with the hinge loop of the kinase. nih.gov This provides a foundational understanding for designing more potent and selective PAK4 inhibitors based on this scaffold. nih.gov

In the case of GSK-3β inhibitors, a crystal structure of an imidazo[1,5-a]pyridine derivative in complex with the enzyme confirmed the binding mode predicted by in silico models. researchgate.net Molecular dynamics and quantum mechanics-based approaches, along with NMR investigations, helped to rationalize the observed structure-activity relationships, highlighting the importance of an acidic hydrogen on the central core for tight interaction within the ATP binding pocket. researchgate.net

Similarly, for B-Raf inhibitors, the imidazo[4,5-b]pyridine core was shown to bind in the ATP-cleft, and structure-activity relationship studies focused on optimizing these interactions. nih.gov Molecular docking simulations of imidazo[1,2-a]pyrimidine (B1208166) derivatives with the human ACE2 and SARS-CoV-2 spike proteins have also been used to predict binding affinities and potential inhibitory mechanisms. nih.gov

Receptor Binding and Signaling Pathway Perturbation

While the primary focus of research on imidazopyridine derivatives has been on enzyme inhibition, there is emerging evidence of their interaction with cell surface receptors, which can lead to the perturbation of signaling pathways.

G-Protein Coupled Receptor (GPCR) Interaction Studies

The imidazopyridine scaffold has been identified as a positive allosteric modulator of GABAA receptors. mdpi.com This indicates that compounds with this core structure can bind to these receptors and modulate their activity, which is a key mechanism for many drugs acting on the central nervous system. The development of novel screening assays for GPCR heteromer signaling allows for the identification of compounds that selectively target these receptor complexes, opening new avenues for drug discovery. nih.gov

Ion Channel Modulation Investigations

While direct and extensive studies on the modulation of specific ion channels by this compound are not widely available, the broader class of imidazopyridines has been associated with activities that could be linked to ion channel modulation. For instance, some imidazopyridine derivatives have been investigated for their potential as angiotensin II receptor antagonists, which can indirectly influence ion channel activity through downstream signaling pathways. mdpi.com Further research is needed to explore the direct interactions of this compound and its analogs with various ion channels.

Antiproliferative and Cytotoxic Activity in Cell-Based Assays

Derivatives of this compound have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines. The core structure of pyridine (B92270) is a common feature in many FDA-approved drugs and is known for its diverse biological activities, including antitumor effects. researchgate.net

Several studies have highlighted the ability of imidazo[1,2-a]pyridine derivatives to induce cell cycle arrest in cancer cells. nih.govnih.govnih.gov Flow cytometry analysis has revealed that these compounds can cause an accumulation of cells in specific phases of the cell cycle. For example, treatment of melanoma and cervical cancer cells with certain imidazo[1,2-a]pyridines led to cell cycle arrest. nih.govnih.gov In pancreatic cancer cells, a Wnt/β-catenin pathway inhibitor, PNU-74654, which shares some structural similarities, induced G1 arrest by downregulating cyclin E and cyclin-dependent kinase 2 (CDK2) and upregulating p27. mdpi.com Similarly, another compound, Gatifloxacin, was found to cause S and G2-phase arrest in pancreatic cancer cells. plos.org In breast cancer cells, specific imidazo[1,2-a]pyridine compounds were shown to induce cell cycle arrest, an effect correlated with increased levels of p53 and p21 proteins. nih.gov

The induction of apoptosis is a key mechanism underlying the anticancer activity of many this compound derivatives. Flow cytometry analysis using Annexin V/propidium iodide staining has been a common method to quantify apoptosis in treated cancer cells. nih.govnih.gov

Research has shown that these compounds can activate both intrinsic and extrinsic apoptotic pathways. For instance, a trisubstituted-imidazole derivative, 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (CIP), was found to activate caspases and cleave PARP to induce apoptosis in breast cancer cells. nih.gov This was accompanied by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and survivin. nih.gov In another study, imidazo[1,2-a]pyridine derivatives were shown to inhibit DNA synthesis in HepG2 cells in a time-dependent manner through an apoptotic pathway, with molecular docking studies confirming binding interactions with caspase-3 and caspase-9. tandfonline.com Furthermore, in HCC1937 breast cancer cells, an imidazo[1,2-a]pyridine compound induced an extrinsic apoptosis pathway, as evidenced by the increased activity of caspase 7 and caspase 8, and an increase in PARP cleavage. nih.gov

The anticancer effects of this compound and its analogs are attributed to their interaction with various molecular targets. A primary target that has been identified is the PI3K/Akt/mTOR signaling pathway. nih.gov In silico target prediction and subsequent experimental validation have shown that compounds like 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (CIP) target RAC-beta serine/threonine-protein kinase, which is a component of Akt. nih.gov This leads to the downregulation of the phosphorylation of Akt, PDK, and mTOR. nih.gov

Other identified molecular targets include key regulators of the cell cycle and apoptosis. For example, the upregulation of p53 and its downstream target p21 has been observed, leading to cell cycle arrest. nih.gov Additionally, these compounds have been shown to downregulate the expression of proteins involved in cell survival and proliferation, such as cyclin D1, Bcl-2, and survivin. nih.gov

Antimicrobial and Antituberculosis Activity Assessment (In Vitro Focus)

The imidazole (B134444) and pyridine moieties are present in many compounds with a broad spectrum of biological activities, including antimicrobial and antituberculosis effects. mdpi.comnih.gov

Various derivatives containing the pyridine ring have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. For example, certain pyridine derivatives have shown activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com Some compounds have also exhibited antifungal activity against strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. mdpi.com

The specific antimicrobial efficacy can be influenced by the substituents on the pyridine and imidazole rings. For instance, compounds bearing chloro and hydroxy groups have demonstrated very good to excellent antimicrobial activity. mdpi.com

With regard to antituberculosis activity, benzimidazole (B57391) derivatives, which are structurally related to the compounds of interest, have shown promise. nih.gov Some benzimidazolium salts have exhibited activity against Mycobacterium tuberculosis H37Rv strains, with molecular docking studies suggesting that they may act by inhibiting the InhA enzyme. nih.gov Furthermore, pyrazole derivatives containing an isonicotinoyl group (a pyridine derivative) have been found to be active against both susceptible and isoniazid-resistant strains of M. tuberculosis, acting as inhibitors of mycolic acid biosynthesis. nih.gov

Data Tables

Table 1: Antiproliferative Activity of Selected Imidazo[1,2-a]pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridine 5 | A375 (Melanoma) | 9.7 - 44.6 | nih.gov |

| Imidazo[1,2-a]pyridine 6 | HeLa (Cervical) | 9.7 - 44.6 | nih.gov |

| Imidazo[1,2-a]pyridine 7 | WM115 (Melanoma) | 9.7 - 44.6 | nih.gov |

| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | nih.gov |

| Compound 18 | MCF-7 (Breast) | 14.81 ± 0.20 | nih.gov |

| Compound 6d | HepG2 (Liver) | Not specified | tandfonline.com |

| Compound 6i | HepG2 (Liver) | Not specified | tandfonline.com |

| IP-5 | HCC1937 (Breast) | 45 | nih.gov |

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Type | Test Organism | Activity | Reference |

|---|---|---|---|

| Pyridyl Oxadiazole Analogues | S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, A. clavatus | Good to Excellent | mdpi.com |

| Phenyl Azetidine-2-ones | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Potent | mdpi.com |

Investigation of Mycobacterial Target Interactions

Direct experimental evidence detailing the specific mycobacterial targets of this compound is not present in the current body of scientific literature. However, based on studies of structurally similar compounds, particularly those within the broader imidazopyridine class, potential targets can be hypothesized. One of the key targets identified for some imidazopyridine derivatives is the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in Mycobacterium tuberculosis. Inhibition of this complex disrupts ATP synthesis, leading to a bactericidal effect. It is plausible that this compound could interact with this or other essential mycobacterial enzymes, but this remains to be experimentally validated.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Without experimental data for this compound, a detailed structure-activity relationship (SAR) analysis is not possible. The following sections outline the principles of SAR studies as they would apply to this compound, based on general knowledge of medicinal chemistry and findings for related molecules.

The biological potency of a compound is highly dependent on its chemical structure. For this compound, key positions for substitution that would likely influence its antimycobacterial activity include the pyridine and imidazole rings.

Pyridine Ring: Modifications to the pyridine ring, such as the introduction of various substituents, could significantly alter the compound's electronic properties, lipophilicity, and steric profile. These changes would, in turn, affect its ability to bind to a biological target and penetrate the mycobacterial cell wall.

Imidazole Ring: The methyl group at the 5-position of the imidazole ring is a critical feature. Varying this substituent (e.g., replacing it with other alkyl groups, halogens, or hydrogen) would provide insight into the steric and electronic requirements of the binding pocket of its putative target. The nitrogen atoms within the imidazole ring are also key, as they can participate in hydrogen bonding with the target protein.

A systematic variation of these substituents would be necessary to establish a clear SAR and to optimize the compound's potency.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features would likely include:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms of both the pyridine and imidazole rings can act as hydrogen bond acceptors, while the N-H of the imidazole is a hydrogen bond donor. These are critical for anchoring the molecule within the active site of a target enzyme.

Aromatic/Hydrophobic Regions: The pyridine and imidazole rings provide aromatic and hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with the target.

Three-Dimensional Arrangement: The relative spatial orientation of these features is crucial for a precise fit with the biological target.

Computational modeling and X-ray crystallography of the compound bound to its target would be required to definitively elucidate these key pharmacophoric features.

Achieving selectivity for a mycobacterial target over host targets is a paramount goal in drug design to minimize toxicity. Design principles to enhance the selectivity of this compound would involve:

Exploiting Target Differences: Capitalizing on structural differences between the mycobacterial target and its human homologues. For example, if the target is an enzyme, differences in the active site architecture can be exploited to design a compound that binds preferentially to the mycobacterial enzyme.

Modulating Physicochemical Properties: Adjusting the lipophilicity and polarity of the molecule to favor accumulation within the mycobacterial cell over host cells.

Without a known target and biological activity data, these design principles remain theoretical for this compound.

Coordination Chemistry and Material Science Applications

Metal Complex Formation and Characterization

The formation of metal complexes with 3-(5-Methyl-1H-imidazol-2-yl)pyridine is a cornerstone of its application in material science. The ligand's unique structure allows for a range of coordination modes, resulting in complexes with diverse geometries and interesting physical properties.

This compound typically acts as a bidentate or tridentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings. In its bidentate mode, it can chelate to a metal ion, forming a stable five-membered ring. The specific coordination geometry adopted by the resulting complex is influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions.

Common coordination geometries observed for metal complexes of this compound and related pyridyl-imidazole ligands include distorted square planar, octahedral, and trigonal bipyramidal. For instance, Ni(II) complexes with related pyridyl-N-heterocyclic carbene (NHC) ligands have been shown to adopt square planar configurations. acs.org Similarly, palladium(II) and platinum(II) complexes with substituted imidazo[1,5-a]pyridine (B1214698) ligands exhibit a distorted square planar geometry around the metal center. rsc.org In some cases, the ligand can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. The flexibility of the ligand framework allows for the synthesis of a wide array of coordination compounds with tailored structural features. For example, the use of 3,5-di(1H-imidazol-1-yl)pyridine has led to the formation of 2D coordination polymers where the metal ions exhibit octahedral geometries. worktribe.com

Table 1: Coordination Geometries of Metal Complexes with Pyridyl-Imidazole Type Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Ni(II) | Pyridyl-NHC | Square Planar | acs.org |

| Pd(II) | Imidazo[1,5-a]pyridine | Distorted Square Planar | rsc.org |

| Pt(II) | Imidazo[1,5-a]pyridine | Distorted Square Planar | rsc.org |

| Co(II) | 3,5-di(1H-imidazol-1-yl)pyridine | Octahedral | worktribe.com |

| Cd(II) | 3,5-di(1H-imidazol-1-yl)pyridine | Octahedral | worktribe.com |

| Zn(II) | 3,5-di(1H-imidazol-1-yl)pyridine | Octahedral | worktribe.com |

| Ni(II) | Tridentate bisazolepyridine | Pseudooctahedral | nih.gov |

| Zn(II) | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Distorted Trigonal Pyramidal | mdpi.com |

| Cu(II) | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Square Pyramidal | mdpi.com |

The electronic and magnetic properties of metal complexes containing this compound are of significant interest. UV-Vis absorption spectroscopy is a key technique used to probe the electronic transitions within these complexes. For instance, Ni(II) complexes with pyridyl-NHC ligands exhibit characteristic long-wavelength absorptions in the range of 330–450 nm. acs.org These absorptions are often assigned to metal-to-ligand charge transfer (MLCT) transitions. acs.org

The magnetic properties of these complexes are dictated by the electronic configuration of the metal ion and the geometry of the coordination sphere. Paramagnetic complexes, such as those containing Ni(II) or Co(II), have been studied to understand the nature of magnetic interactions between metal centers. nih.govrsc.org For example, studies on Ni(II) complexes have revealed ferromagnetic interactions between paramagnetic Ni(II) ions. nih.gov In contrast, some Co(II) complexes exhibit weak antiferromagnetic coupling between the metal centers. rsc.org Diamagnetic complexes, such as those with Ni(II) in a square planar geometry, have also been reported. acs.org Magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy are crucial tools for characterizing these magnetic properties. nih.govresearchgate.net

Table 2: Magnetic Properties of Metal Complexes with Pyridyl-Imidazole and Related Ligands

| Metal Complex | Magnetic Property | J value (cm⁻¹) | Reference |

|---|---|---|---|

| [Ni4(INA)2(pyaox)2(pyaoxH)2(DMF)2] | Ferromagnetic | 1.79(4) | nih.gov |

| {Co(DClQ)2(bpy)}n | Weak Antiferromagnetic | -0.16 | rsc.org |

| Mn(II), Fe(II), Cu(II) complexes with a nitroxide radical ligand | Strong Antiferromagnetic | N/A | nih.gov |

The stability of metal complexes formed with this compound is a critical factor for their practical applications. The stability constants (log K) of these complexes provide a quantitative measure of the strength of the metal-ligand interaction. Potentiometric titrations and spectrophotometric methods are commonly employed to determine these constants. researchgate.net The thermodynamic parameters of complexation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide further insight into the driving forces behind complex formation.

Catalytic Applications of Metal Complexes

Metal complexes derived from this compound and its analogs have emerged as promising catalysts in a variety of organic transformations. The tunability of the ligand framework allows for the fine-tuning of the catalyst's electronic and steric properties, thereby influencing its activity and selectivity.

Complexes of this compound have been explored as both homogeneous and heterogeneous catalysts. In homogeneous catalysis, the catalyst is dissolved in the reaction medium, offering high activity and selectivity. unistra.frnih.gov For example, palladium(II) complexes of disubstituted imidazolylpyridine have demonstrated high catalytic activity in Suzuki-Miyaura cross-coupling reactions, transfer hydrogenation, and alkyne homocoupling. rsc.org Nickel(II) complexes with pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligands have been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide. mdpi.com

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. researchgate.netmdpi.com Metal-organic frameworks (MOFs) incorporating pyridyl-imidazole type ligands are a class of heterogeneous catalysts. For instance, a chromium-containing MOF has been used to catalyze the one-pot synthesis of 2,4,5-trisubstituted imidazoles. mdpi.com The porous nature of MOFs can also provide size and shape selectivity in catalytic reactions.

Understanding the reaction mechanism is crucial for optimizing the performance of a catalyst. For metal complexes of this compound, mechanistic studies often involve the identification of key catalytic intermediates and the determination of the rate-determining step. In the context of cross-coupling reactions catalyzed by palladium complexes, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. Mass spectrometry has been used to detect intermediates in the Suzuki coupling reaction catalyzed by a tetranuclear palladium(II) complex. rsc.org

The turnover number (TON) and turnover frequency (TOF) are important metrics for evaluating the efficiency of a catalyst. The TON represents the number of moles of substrate that a mole of catalyst can convert before becoming deactivated, while the TOF is the turnover per unit time. For the synthesis of acrylates from ethylene and CO2 using a py-ImPyNi(II)Cl2 complex, a TON of 8 was achieved with the addition of monodentate phosphines. mdpi.com In Suzuki cross-coupling and transfer hydrogenation reactions, a tetranuclear Pd(II) complex showed high activity with a catalyst loading of only 0.1 mol%. rsc.org

Development of Functional Materials

The ability of this compound to form stable complexes with various metal ions has led to its exploration in the creation of functional materials with specific optical, electronic, and chemical properties.

Imidazole and pyridine-based compounds are recognized as efficient fluorophores due to their rigid, π-conjugated bicyclic structures, which often exhibit high emission quantum yields and photostability. unigoa.ac.in The photophysical properties of these molecules, including their absorption and emission wavelengths, can be finely tuned through chemical modification of the heterocyclic rings or through coordination with metal ions. uef.fiijrpr.com

When this compound acts as a ligand, its coordination to metal ions like Zn(II), Cd(II), or Pt(II) can significantly alter its electronic structure and molecular geometry. uef.fimdpi.com This complexation often leads to enhanced molecular rigidity, which reduces non-radiative decay pathways and can result in increased fluorescence quantum yields. mdpi.com The coordination can induce substantial shifts in the emission spectra, often towards the blue region of the spectrum. mdpi.com For instance, studies on analogous imidazo[1,5-a]pyridine ligands have shown that complexation with Zn(II) leads to quantum yields as high as 37%. mdpi.com

| Compound/Complex | Solvent/State | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |

| Imidazo[1,2-a]pyridine (B132010) derivatives | Various | ~365 | Blue-Violet | 0.22 - 0.61 | ijrpr.com |

| Tri-(hetero)arylimidazoles | Ethanol (B145695) | - | - | Up to 0.91 | researchgate.net |

| Zn(II)-imidazo[1,5-a]pyridine complex | Dichloromethane | - | 450 - 500 | Up to 0.37 | mdpi.com |

| Cyclometalated Pt(II)-imidazo[1,5-a]pyridine complex | Solution | - | Sky-Blue | Up to 0.71 | d-nb.info |

The inherent fluorescence of the imidazolyl-pyridine scaffold and its strong affinity for metal ions make it an excellent platform for designing fluorescent chemosensors. unigoa.ac.inmdpi.comnih.gov These sensors operate through mechanisms where the binding of a specific analyte (like a metal ion or an anion) causes a measurable change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on"). nih.gov

Imidazole-based ligands have been successfully employed to create sensors for a variety of metal ions, including Zn(II), Cu(II), Co(II), Fe(III), and Hg(II). unigoa.ac.inmyu-group.co.jpresearchgate.net The sensing mechanism often relies on chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotation and reduces non-radiative decay, thus enhancing fluorescence. Another common mechanism is photoinduced electron transfer (PET), where the interaction with the analyte modulates the electron transfer process between the ligand and a fluorophore, switching the fluorescence on or off.

For example, a sensor based on an imidazole and julolidine (B1585534) moiety was developed for the detection of Al(III) ions and pyrophosphate. unigoa.ac.in Similarly, imidazole derivatives have been engineered to selectively detect toxic cyanide (CN⁻) and mercury (Hg²⁺) ions in aqueous systems, with detection limits in the micromolar range. rsc.org The design of this compound, with its specific binding pocket, allows for the development of sensors with high selectivity for target ions, which is crucial for applications in environmental monitoring and biological imaging. mdpi.com

| Sensor Based On | Analyte Detected | Detection Mechanism | Detection Limit | Reference |

| Imidazole-julolidine | Al³⁺, Pyrophosphate | - | - | unigoa.ac.in |

| Phenanthro[9,10-d]imidazole | CN⁻ | Fluorescence Quenching | 0.8 µM | rsc.org |

| Imidazole-based sensor | Hg²⁺ | Reversible Sensing | - | rsc.org |

| Pyridyl-imidazole-carboxyl MOF | Fe³⁺, CrO₄²⁻/Cr₂O₇²⁻ | Luminescence Quenching | 1.7 x 10⁻⁷ M (for pesticide) | nih.gov |

| Imidazole derivative | Fe³⁺ | Fluorescence Quenching | - | researchgate.net |

The bifunctional nature of this compound, with its robust heterocyclic structure and versatile coordination sites, makes it an ideal building block (linker or ligand) for the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.orgrsc.org These materials consist of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional networks.

By carefully selecting the metal center and the geometry of the ligand, materials with tailored properties such as high porosity, thermal stability, and specific catalytic or photophysical functions can be created. mdpi.com For instance, MOFs constructed from pyridyl-imidazole-carboxyl multifunctional ligands have demonstrated selective CO₂ gas capture and have been used as multiresponsive luminescence sensors. nih.gov

The integration of these ligands into polymer matrices can also yield novel composite materials. For example, conjugated microporous polymers bearing 2,6-bis(1,2,3-triazol-4-yl)pyridine units, which are structurally related to the imidazolyl-pyridine core, can form complexes with metals like Pd(II) or Cu(II). These metalated polymers have shown excellent activity as catalysts in photoredox reactions.

Bioinorganic Chemistry Applications

In bioinorganic chemistry, ligands like this compound are used to model the active sites of metalloenzymes and to study the role of metal ions in biological systems.

The ability of this compound to bind strongly to various metal ions is central to its application in metal ion chelation. Chelation therapy involves the use of chelating agents to remove toxic heavy metals from the body. In in vitro studies, pyridine and imidazole-containing ligands have been investigated for their ability to sequester harmful metal ions. Thiosemicarbazones, which are potent chelators, often incorporate heterocyclic rings like pyridine to enhance their coordination ability with ions such as copper(II) and iron(II). acs.orgnih.gov

The N-donor atoms of the pyridine and imidazole rings form stable five- or six-membered chelate rings with metal ions, a configuration that is entropically favored and results in high-stability complexes. This strong binding capacity is essential for developing agents that can effectively compete for and bind to toxic metal ions in biological environments, potentially aiding in detoxification.

The imidazole side chain of the amino acid histidine is one of the most common ligands for metal ions in metalloproteins and enzymes. It plays a crucial role in the function of proteins like hemoglobin, myoglobin, and carbonic anhydrase. Synthetic ligands that contain imidazole and pyridine moieties, such as this compound, are therefore excellent tools for creating structural and functional mimics of these biological active sites. researchgate.net

By synthesizing metal complexes with these ligands, researchers can study the coordination environment of the metal center, probe the mechanism of enzymatic reactions, and develop catalysts inspired by nature. researchgate.net For example, tridentate ligands incorporating pyridine and substituted imidazoles have been prepared as models for the zinc-containing active site of carbonic anhydrase. researchgate.net These model systems help to elucidate the factors controlling the catalytic activity and substrate binding in the actual enzyme. Similarly, the coordination of pyridine and imidazole to cobalt complexes (cobaloximes) has been studied to understand their role in processes like the hydrogen evolution reaction, mimicking aspects of hydrogenase enzymes. nih.gov

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies and Scalability

The synthesis of pyridyl-imidazole derivatives has been a subject of intense research, with numerous methods available for creating this structural motif. rsc.org Future efforts for 3-(5-Methyl-1H-imidazol-2-yl)pyridine will likely focus on developing more efficient, sustainable, and scalable synthetic strategies.

Emerging methodologies may include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have become powerful tools for constructing C-N and C-C bonds. beilstein-journals.org Future synthesis could leverage these catalysts for the direct coupling of pre-functionalized pyridine (B92270) and methyl-imidazole precursors, offering high yields and regioselectivity. The use of mixed nano-catalyst systems, such as CuO/CuAl₂O₄ with D-glucose, has also shown promise in three-component reactions for related structures. beilstein-journals.org

One-Pot Multi-Component Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), provide a streamlined approach to building complex heterocyclic systems in a single step. nih.gov Adapting MCRs for the synthesis of this compound could significantly improve efficiency by reducing intermediate purification steps, saving time and resources. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Implementing a flow-based synthesis for key intermediates or the final compound could facilitate large-scale production, which is crucial for translational applications in pharmaceuticals or materials. enamine.net

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and energy sources is a growing priority. Future synthetic routes may explore microwave-assisted synthesis or the use of air as a benign oxidant to minimize environmental impact. beilstein-journals.org

A comparative table of potential synthetic strategies is presented below.

| Methodology | Potential Advantages | Key Considerations |

| Transition-Metal Catalysis | High yield and regioselectivity, broad substrate scope. beilstein-journals.org | Catalyst cost, removal of metal residues, ligand optimization. beilstein-journals.org |

| Multi-Component Reactions | High atom economy, operational simplicity, rapid access to libraries. nih.gov | Optimization of reaction conditions for specific substrates. |

| Flow Chemistry | Enhanced safety, precise control, ease of scalability, potential for automation. enamine.net | Initial setup cost, potential for clogging with solid byproducts. |

| Green Chemistry | Reduced environmental impact, use of renewable resources, improved safety. beilstein-journals.org | Catalyst stability, reaction efficiency in green solvents. |

Advanced Computational Modeling for Mechanism Discovery

Computational chemistry provides invaluable insights into molecular properties and reaction mechanisms, guiding experimental design. For this compound, advanced computational modeling can elucidate its behavior at an electronic level.

Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's optimized geometry, electronic structure, and reactivity descriptors. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps predict the molecule's kinetic stability and electron-donating or -accepting capabilities. researchgate.net

Molecular Electrostatic Potential (MEP): MEP analysis is a computational method used to visualize the electrostatic potential distribution around a molecule. researchgate.net This can identify nucleophilic and electrophilic sites, predicting how the molecule might interact with biological targets or other reactants. researchgate.net

Molecular Docking and Dynamics Simulations: To explore potential biological activity, molecular docking can predict the binding modes of this compound within the active sites of various proteins. nih.govresearchgate.net Subsequent molecular dynamics (MD) simulations can then assess the stability of these predicted binding poses over time, providing a more dynamic picture of the ligand-protein interaction. researchgate.net These in silico approaches are crucial for hypothesis-driven discovery of new biological targets. nih.gov

Exploration of Novel Biological Targets and Phenotypes

The imidazopyridine core is a key structural component in many compounds with diverse biological activities, suggesting that this compound could modulate various cellular pathways. nih.gov

Potential therapeutic areas for investigation include:

Oncology: Imidazopyridine derivatives have been identified as potent inhibitors of several key cancer-related kinases, including mTOR, c-Met, CDK9, and JAK2. nih.govnih.govrsc.orgnih.gov For example, derivatives of 3H-imidazo[4,5-b]pyridine have demonstrated nanomolar inhibitory activity against mTOR and potent effects on breast and ovarian cancer cell lines. nih.govresearchgate.net Similarly, other related structures act as selective c-Met inhibitors, a target implicated in cancer progression and drug resistance. nih.govnih.gov Future screening of this compound against a panel of kinases is a logical step.

Neuroscience: The imidazole (B134444) ring is a core feature of compounds targeting histamine (B1213489) receptors. For instance, immethridine, a 4-(1H-imidazol-4(5)-ylmethyl)pyridine, is a highly potent and selective histamine H₃ receptor agonist. nih.gov Given this precedent, investigating the activity of this compound at histamine and other neurological receptors could uncover novel therapeutic potential.

Infectious Diseases: Nitrogen-based heterocycles are well-represented in antimicrobial drug discovery. nih.gov Screening for activity against various bacterial, fungal, or protozoal strains could identify new leads for treating infectious diseases.

The table below summarizes potential biological targets based on the activities of related compounds.

| Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | mTOR, c-Met, CDK1/CDK9, JAK2, ALK5. nih.govnih.govrsc.orgnih.govnih.govresearchgate.net | Oncology, Inflammation |

| G-Protein Coupled Receptors | Histamine H₃ Receptor. nih.gov | Neuroscience, Allergy |

| Microtubules | Tubulin polymerization. mdpi.com | Oncology |

| Enzymes | Monoamine Oxidase (MAO). mdpi.com | Neuroscience |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict molecular properties and identify novel drug candidates. nih.gov

Predictive Modeling: ML algorithms can be trained on large chemical libraries to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new molecules like this compound. nih.gov This allows for early-stage filtering of compounds with unfavorable profiles.

Generative Models for De Novo Design: AI can be used to design novel molecules from scratch. nih.gov By learning from the structures of known active compounds, generative models can propose new derivatives of the this compound scaffold with optimized properties for a specific biological target.

Graph Neural Networks: These advanced AI models can learn representations of molecules directly from their graph structure, capturing complex relationships between atoms and bonds. youtube.com This approach can be used to predict protein-ligand interactions, identify new biological targets, and even suggest drug combinations. youtube.com Platforms like the Therapeutics Data Commons provide AI-ready datasets that can facilitate such research. youtube.com

Development of Next-Generation Functional Materials and Catalysts

Beyond biological applications, the structural features of this compound make it a candidate for use in materials science and catalysis.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine and imidazole rings are excellent coordination sites for metal ions. This makes the compound a promising organic linker for the synthesis of novel MOFs. mdpi.com MOFs are highly porous materials with applications in gas storage, separation, and catalysis. mdpi.com For example, MOFs constructed with imidazole-based linkers have shown excellent CO₂ adsorption capacity. mdpi.com

Coordination Polymers: Similar to MOFs, the molecule can be used to create coordination polymers with interesting fluorescence or magnetic properties. rsc.org

N-Heterocyclic Carbene (NHC) Ligands: The imidazole ring is a precursor to N-heterocyclic carbenes, which are powerful ligands for stabilizing transition metal catalysts. Pyridyl-NHC ligands have been used in nickel(II) complexes for potential applications in C-C coupling catalysis. acs.org Derivatives of this compound could be developed into new ligands to fine-tune the electronic and steric properties of catalysts for various organic transformations. chemscene.commdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(5-Methyl-1H-imidazol-2-yl)pyridine?

- Methodology : The compound can be synthesized via multi-step heterocyclic coupling reactions. A common approach involves:

- Step 1 : Condensation of 5-methylimidazole with a halogenated pyridine derivative (e.g., 3-bromopyridine) under Pd-catalyzed cross-coupling conditions .

- Step 2 : Purification via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate).

- Validation : Confirm purity and structure using -NMR (e.g., imidazole protons at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) .